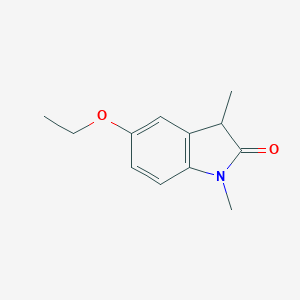

5-Ethoxy-1,3-dimethylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1,3-dimethyl-3H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-15-9-5-6-11-10(7-9)8(2)12(14)13(11)3/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRWLRFPUMZEGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=O)C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601238129 |

Source

|

| Record name | 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131057-63-1 |

Source

|

| Record name | 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131057-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601238129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Indol-2-one, 5-ethoxy-1,3-dihydro-1,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Chemical Properties of 5-Ethoxy-1,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-Ethoxy-1,3-dimethylindolin-2-one. Due to the limited availability of experimental data for this specific compound, this report also includes generalized experimental protocols and biological context based on the broader class of indolin-2-one derivatives, which are a significant scaffold in medicinal chemistry.

Core Chemical and Physical Properties

5-Ethoxy-1,3-dimethylindolin-2-one is an aromatic heterocyclic organic compound. Its core structure is based on the indolin-2-one scaffold, which is found in many biologically active molecules. The key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Source |

| IUPAC Name | 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | PubChem[1] |

| CAS Number | 131057-63-1 | PubChem[1] |

| Molecular Formula | C₁₂H₁₅NO₂ | PubChem[1] |

| Canonical SMILES | CCOC1=CC2=C(C=C1)N(C(=O)C2C)C | PubChem[1] |

| InChI Key | JMRWLRFPUMZEGA-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

| Molecular Weight | 205.25 g/mol | PubChem[1] | |

| Boiling Point | 381.4 ± 42.0 °C | Predicted | ChemBK[2] |

| Density | 1.100 g/cm³ | Predicted | ChemBK[2] |

| Physical State | Likely solid at room temperature | Based on related compounds | CymitQuimica[3] |

| Solubility | Moderately soluble in organic solvents | Predicted | CymitQuimica[3] |

Note: Much of the available data for 5-Ethoxy-1,3-dimethylindolin-2-one is predicted. Experimental validation is required for definitive characterization.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Features

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to aromatic protons, ethoxy group protons (triplet and quartet), N-methyl protons (singlet), and C3-methyl protons (doublet and quartet for the methine proton). |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon (~175-180 ppm), ethoxy carbons, N-methyl carbon, and C3-methyl and methine carbons. |

| IR | Characteristic peaks for C=O stretching (around 1710 cm⁻¹), C-O-C stretching, and aromatic C-H and C=C stretching. |

| Mass Spec. | A molecular ion peak (M+) at m/z 205.11, with fragmentation patterns corresponding to the loss of ethoxy and methyl groups. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 5-Ethoxy-1,3-dimethylindolin-2-one are not explicitly published. However, general methods for the synthesis of substituted indolin-2-ones and for assessing the biological activity of this class of compounds are well-established.

Generalized Synthesis of Substituted Indolin-2-ones

The synthesis of indolin-2-one derivatives often involves the condensation of an appropriately substituted isatin with a compound containing an active methylene group. A general synthetic route is outlined below.

Caption: Generalized synthetic workflow for substituted indolin-2-ones.

Methodology:

-

Condensation: A substituted isatin is reacted with a compound containing an active methylene group in the presence of a basic catalyst such as piperidine or triethylamine. The reaction is typically carried out in a protic solvent like ethanol or acetic acid and may require heating.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with a cold solvent to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

-

Reduction (if necessary): If the desired product is a 3-substituted indolin-2-one without an exocyclic double bond, a reduction step is necessary. This can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of indolin-2-one derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 5-Ethoxy-1,3-dimethylindolin-2-one) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Biological Activity and Mechanism of Action of Indolin-2-one Derivatives

While no specific biological activity has been reported for 5-Ethoxy-1,3-dimethylindolin-2-one, the indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[5] Many indolin-2-one derivatives have shown potent anti-cancer activity by targeting various receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][7][8]

Table 4: Cytotoxicity of Selected Indolin-2-one Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Biphenylurea-indolinone conjugate 5o | MCF-7 (Breast Cancer) | 1.04 ± 0.10 | Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties[9] |

| Biphenylurea-indolinone conjugate 5l | MCF-7 (Breast Cancer) | 1.93 ± 0.17 | Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties[9] |

| Indolin-2-one derivative 9 | HepG2 (Liver Cancer) | 2.53 | Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules[10][11] |

| Indolin-2-one derivative 20 | HepG2 (Liver Cancer) | 3.08 | Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules[10][11] |

| Indolin-2-one derivative 1c | HCT-116 (Colon Cancer) | Submicromolar | Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds[5] |

| Indolin-2-one derivative 1h | HCT-116 (Colon Cancer) | Submicromolar | Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds[5] |

The general mechanism of action for many anti-cancer indolin-2-one derivatives involves the inhibition of RTK signaling pathways.

References

- 1. 5-Ethoxy-1,3-dimethylindolin-2-one | C12H15NO2 | CID 10976612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CAS 131057-63-1: 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indo… [cymitquimica.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Ethoxy-1,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-1,3-dimethylindolin-2-one is a synthetic organic compound belonging to the oxindole class of heterocyclic molecules. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. A comprehensive understanding of the molecular structure of novel oxindole derivatives is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of robust synthetic methodologies.

This technical guide provides a detailed overview of the structure elucidation of 5-Ethoxy-1,3-dimethylindolin-2-one. While specific experimental data for this exact molecule is not extensively available in the public domain, this document presents a comprehensive, illustrative pathway for its structural determination based on established analytical techniques and data from closely related analogs. The methodologies and data presented herein serve as a practical blueprint for researchers engaged in the synthesis and characterization of novel small molecules.

Physicochemical Properties

A foundational step in the characterization of a new chemical entity is the determination of its basic physicochemical properties. These parameters provide initial confirmation of the compound's identity and purity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 205.25 g/mol | PubChem[1] |

| IUPAC Name | 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | PubChem[1] |

| CAS Number | 131057-63-1 | PubChem[1] |

| Predicted Boiling Point | 381.4 ± 42.0 °C | ChemBK[2] |

| Predicted pKa | 1.19 ± 0.40 | ChemBK[2] |

Synthesis and Experimental Workflow

The elucidation of a molecule's structure begins with its synthesis. A plausible synthetic route to 5-Ethoxy-1,3-dimethylindolin-2-one is outlined below, followed by a typical analytical workflow for structural confirmation.

Hypothetical Synthetic Protocol

A common approach to the synthesis of N-alkylated and 3-substituted oxindoles involves the alkylation of a parent oxindole. The following is a representative, hypothetical protocol.

Reaction: Alkylation of 5-ethoxy-3-methylindolin-2-one.

Materials:

-

5-ethoxy-3-methylindolin-2-one

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), a solution of 5-ethoxy-3-methylindolin-2-one (1.0 equivalent) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

The mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-Ethoxy-1,3-dimethylindolin-2-one as a solid.

Structure Elucidation Workflow

The following diagram illustrates the logical flow of experiments and data analysis for the comprehensive structure elucidation of the synthesized compound.

Caption: A logical workflow for the synthesis, purification, and structural analysis of 5-Ethoxy-1,3-dimethylindolin-2-one.

Spectroscopic Data and Interpretation

The cornerstone of structure elucidation lies in the interpretation of spectroscopic data. The following sections present hypothetical yet realistic data for 5-Ethoxy-1,3-dimethylindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CDCl₃) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.05 | d | 1H | 8.4 | Ar-H (C6-H) |

| 6.80 | dd | 1H | 8.4, 2.4 | Ar-H (C7-H) |

| 6.75 | d | 1H | 2.4 | Ar-H (C4-H) |

| 4.02 | q | 2H | 7.0 | -OCH₂CH₃ |

| 3.45 | q | 1H | 7.6 | C3-H |

| 3.20 | s | 3H | - | N-CH₃ |

| 1.45 | d | 3H | 7.6 | C3-CH₃ |

| 1.40 | t | 3H | 7.0 | -OCH₂CH₃ |

¹³C NMR (101 MHz, CDCl₃) Data

| Chemical Shift (δ) ppm | Assignment |

| 178.5 | C=O (C2) |

| 155.0 | Ar-C (C5) |

| 138.0 | Ar-C (C7a) |

| 128.0 | Ar-C (C3a) |

| 125.0 | Ar-CH (C6) |

| 112.0 | Ar-CH (C7) |

| 110.0 | Ar-CH (C4) |

| 64.0 | -OCH₂CH₃ |

| 42.0 | C3 |

| 26.5 | N-CH₃ |

| 15.0 | C3-CH₃ |

| 14.8 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) |

| Calculated m/z for [M+H]⁺ (C₁₂H₁₆NO₂⁺) | 206.1176 |

| Found m/z | 206.1179 |

The excellent agreement between the calculated and found mass-to-charge ratio confirms the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Medium | C-H stretch (aliphatic) |

| 1710 | Strong | C=O stretch (amide) |

| 1615, 1490 | Medium | C=C stretch (aromatic) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1150 | Strong | C-N stretch |

Structure Confirmation

The collective interpretation of the data from NMR, MS, and IR spectroscopy leads to the unambiguous confirmation of the structure of 5-Ethoxy-1,3-dimethylindolin-2-one.

The diagram below illustrates the confirmed chemical structure with key atoms numbered for correlation with the spectroscopic data.

Caption: The confirmed chemical structure of 5-Ethoxy-1,3-dimethylindolin-2-one.

The structure elucidation of 5-Ethoxy-1,3-dimethylindolin-2-one is a systematic process that relies on a combination of chemical synthesis and a suite of modern analytical techniques. Through the careful acquisition and interpretation of data from NMR, mass spectrometry, and IR spectroscopy, the precise atomic connectivity and molecular architecture can be confidently determined. The methodologies and illustrative data presented in this guide provide a robust framework for the characterization of novel oxindole derivatives and other small molecules in a research and development setting.

References

In-Depth Technical Guide: 5-Ethoxy-1,3-dimethylindolin-2-one (CAS 131057-63-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-1,3-dimethylindolin-2-one is a substituted indolin-2-one compound with the CAS number 131057-63-1. While the indolin-2-one scaffold is a well-recognized pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, there is currently a significant lack of specific published data for this particular derivative. This guide provides a summary of the available chemical and physical properties of 5-Ethoxy-1,3-dimethylindolin-2-one and explores the potential biological activities and signaling pathways associated with the broader class of substituted indolin-2-ones, offering a starting point for future research and development efforts.

Chemical and Physical Properties

A summary of the known quantitative data for 5-Ethoxy-1,3-dimethylindolin-2-one is presented in Table 1. This information is primarily sourced from chemical databases and supplier specifications.

Table 1: Physicochemical Properties of 5-Ethoxy-1,3-dimethylindolin-2-one

| Property | Value | Source |

| CAS Number | 131057-63-1 | N/A |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |

| Molecular Weight | 205.25 g/mol | [1][2] |

| IUPAC Name | 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | [1] |

| Boiling Point (Predicted) | 381.4 ± 42.0 °C | [2] |

| Density (Predicted) | 1.100 g/cm³ | [2] |

| SMILES | CCOC1=CC2=C(C=C1)N(C)C(=O)C2C | [1] |

| InChI Key | JMRWLRFPUMZEGA-UHFFFAOYSA-N | [1] |

Potential Biological Activities of the Indolin-2-one Scaffold

While specific biological data for 5-Ethoxy-1,3-dimethylindolin-2-one is not available in the public domain, the indolin-2-one core is a "privileged scaffold" in drug discovery. Derivatives of this structure have been extensively investigated and have shown a wide array of pharmacological activities. This suggests that 5-Ethoxy-1,3-dimethylindolin-2-one could potentially exhibit similar properties.

Kinase Inhibition

Many indolin-2-one derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Anti-inflammatory Activity

Substituted indolin-2-ones have been reported to possess anti-inflammatory properties. This activity is often mediated through the inhibition of key inflammatory pathways.

Neuroprotective Effects

Recent research has highlighted the potential of indolin-2-one derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4][5][6][7] These compounds may exert their neuroprotective effects through various mechanisms, including the inhibition of specific kinases involved in neuronal apoptosis and inflammation.[3][4] For instance, certain derivatives have been identified as isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal death pathways.[3] Others have been shown to act as dual inhibitors of glycogen synthase kinase 3β (GSK3β) and tau aggregation, both of which are implicated in the pathology of Alzheimer's disease.[4]

Postulated Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, several signaling pathways could potentially be modulated by 5-Ethoxy-1,3-dimethylindolin-2-one. A logical workflow for investigating these potential interactions is outlined below.

Caption: A logical workflow for the biological investigation of 5-Ethoxy-1,3-dimethylindolin-2-one.

Experimental Protocols

As there are no published studies detailing experimental procedures for 5-Ethoxy-1,3-dimethylindolin-2-one, this section provides generalized protocols for key experiments that would be essential for its initial characterization.

General Synthesis of Substituted Indolin-2-ones

A general synthetic approach for indolin-2-one derivatives often involves the cyclization of an appropriate precursor. The specific synthesis for 5-Ethoxy-1,3-dimethylindolin-2-one is not detailed in the available literature. However, a plausible route could be conceptualized based on established organic chemistry principles.

Caption: A potential synthetic pathway for 5-Ethoxy-1,3-dimethylindolin-2-one.

In Vitro Kinase Assay (General Protocol)

To assess the potential kinase inhibitory activity of 5-Ethoxy-1,3-dimethylindolin-2-one, a general in vitro kinase assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of protein kinases.

Materials:

-

Test compound (5-Ethoxy-1,3-dimethylindolin-2-one) dissolved in DMSO.

-

Recombinant protein kinases.

-

Kinase-specific peptide substrates.

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

-

384-well plates.

-

Plate reader capable of luminescence or fluorescence detection.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.

-

Add the diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

5-Ethoxy-1,3-dimethylindolin-2-one is a chemical entity with a scaffold known for its diverse biological activities. However, a thorough review of the current scientific literature reveals a significant gap in our understanding of this specific compound. There is a clear need for foundational research to elucidate its synthesis, physicochemical properties, and, most importantly, its pharmacological profile. The potential for this molecule to act as a kinase inhibitor, an anti-inflammatory agent, or a neuroprotective compound warrants further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to begin to unravel the therapeutic potential of 5-Ethoxy-1,3-dimethylindolin-2-one. Future studies should focus on its synthesis and subsequent screening in a variety of biological assays to identify its primary mechanism of action and potential for drug development.

References

- 1. 5-Ethoxy-1,3-dimethylindolin-2-one | C12H15NO2 | CID 10976612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Ethoxy-1,3-dimethyl-1,3-dihydro-indol-2-one [chembk.com]

- 3. Multistage Screening Reveals 3-Substituted Indolin-2-one Derivatives as Novel and Isoform-Selective c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: Implications to Drug Discovery for Potential Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017125932A1 - Indoline derivatives, compositions comprising them and uses thereof - Google Patents [patents.google.com]

- 6. news-medical.net [news-medical.net]

- 7. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Ethoxy-1,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, and plausible biological activities of 5-Ethoxy-1,3-dimethylindolin-2-one. The information is compiled from various chemical databases and scientific literature, offering a foundational understanding for researchers and professionals in drug development.

Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 205.25 g/mol | PubChem[1] |

| IUPAC Name | 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | P&S Chemicals[2] |

| CAS Number | 131057-63-1 | PubChem[1] |

| Physical State | Solid at room temperature (presumed) | Inferred from typical properties of similar compounds |

| Boiling Point | 381.4±42.0 °C (Predicted) | ChemBK[3] |

| Melting Point | No data available | |

| pKa | 1.19±0.40 (Predicted) | |

| Solubility | Moderately soluble in organic solvents (presumed) | Inferred from structural features |

| Water | No quantitative data available | |

| Ethanol | No quantitative data available | |

| DMSO | No quantitative data available | |

| Acetone | No quantitative data available |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Ethoxy-1,3-dimethylindolin-2-one is not published, a general procedure can be derived from established methods for the synthesis of substituted indolin-2-ones.

General Synthesis of Substituted Indolin-2-ones

The synthesis of indolin-2-one derivatives often involves the condensation of an appropriately substituted isatin or a related precursor with a suitable reagent to introduce the desired substituent at the 3-position. For N-alkylation and substitution on the aromatic ring, multi-step synthetic routes are common.

A plausible synthetic approach could involve:

-

Preparation of a substituted 2-aminophenol: Starting with a commercially available aminophenol, an ethoxy group can be introduced at the desired position via Williamson ether synthesis.

-

Synthesis of the indolin-2-one core: The substituted aminophenol can then be cyclized to form the indolin-2-one scaffold.

-

Alkylation: The final step would involve the methylation of the nitrogen at the 1-position and the carbon at the 3-position.

Characterization: The final product would be purified, typically by column chromatography, and its structure confirmed using a suite of analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Proposed Mechanism of Action

Specific studies on the mechanism of action of 5-Ethoxy-1,3-dimethylindolin-2-one have not been reported. However, the indolin-2-one scaffold is a well-established pharmacophore in numerous biologically active compounds, particularly as kinase inhibitors .

Many 3-substituted indolin-2-one derivatives have been shown to be potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as intracellular kinases such as Src and JNK.[4][5] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of cancer and other diseases.

It is plausible that 5-Ethoxy-1,3-dimethylindolin-2-one could act as a kinase inhibitor by competing with ATP for binding to the kinase domain.

Furthermore, some indolin-2-one derivatives have demonstrated anti-inflammatory properties .[6] This activity is often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which would lead to a downstream reduction in the production of inflammatory cytokines like TNF-α and IL-6.

Mandatory Visualizations

Proposed Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase

The following diagram illustrates a generalized signaling pathway of a receptor tyrosine kinase (RTK) and the potential point of inhibition by 5-Ethoxy-1,3-dimethylindolin-2-one.

Caption: Proposed mechanism of action via RTK inhibition.

Experimental Workflow for Synthesis and Characterization

The diagram below outlines a typical experimental workflow for the synthesis and characterization of a substituted indolin-2-one derivative.

Caption: General experimental workflow.

References

- 1. 5-Ethoxy-1,3-dimethylindolin-2-one | C12H15NO2 | CID 10976612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The structure-based optimization of 3-substituted indolin-2-one derivatives as potent and isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic and Spectrometric Characterization of 5-Ethoxy-1,3-dimethylindolin-2-one: A Technical Overview

Disclaimer: Publicly accessible, experimentally determined spectral data (NMR, IR, MS) for 5-Ethoxy-1,3-dimethylindolin-2-one is not available at the time of this writing. This guide provides an in-depth technical overview based on predicted spectral characteristics derived from the compound's structure and general principles of spectroscopy and spectrometry.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected spectral data for 5-Ethoxy-1,3-dimethylindolin-2-one. The information herein is designed to aid in the identification and characterization of this and structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one[1]

-

Molecular Formula: C₁₂H₁₅NO₂[1]

-

Molecular Weight: 205.25 g/mol [1]

-

CAS Number: 131057-63-1[1]

Predicted Spectral Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Ethoxy-1,3-dimethylindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-6.8 | m | 3H | Aromatic Protons (H-4, H-6, H-7) |

| ~4.05 | q | 2H | -OCH₂CH₃ |

| ~3.40 | q | 1H | C(3)-H |

| ~3.20 | s | 3H | N-CH₃ |

| ~1.45 | d | 3H | C(3)-CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O (C-2) |

| ~155 | C-5 |

| ~140 | C-7a |

| ~128 | C-3a |

| ~125, ~110, ~108 | Aromatic CH (C-4, C-6, C-7) |

| ~64 | -OCH₂CH₃ |

| ~40 | C-3 |

| ~26 | N-CH₃ |

| ~15 | C(3)-CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted spectrum for 5-Ethoxy-1,3-dimethylindolin-2-one would exhibit characteristic absorption bands for its lactam, ether, and aromatic moieties.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch[2][3] |

| ~2980-2850 | Medium | Aliphatic C-H Stretch (methyl and ethyl groups)[3][4] |

| ~1710 | Strong | C=O Stretch (five-membered lactam)[5] |

| ~1610, ~1490 | Medium | Aromatic C=C Stretch[2] |

| ~1240 | Strong | Aryl-O-C Asymmetric Stretch (ether) |

| ~1040 | Medium | Aryl-O-C Symmetric Stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 205 (corresponding to the molecular formula C₁₂H₁₅NO₂)

-

Major Fragmentation Pathways:

-

Loss of an ethyl radical (-•CH₂CH₃) from the ethoxy group.

-

Loss of an ethoxy radical (-•OCH₂CH₃).

-

Fragmentation of the indolinone ring structure. A common fragmentation pattern for esters involves the loss of the ethoxy group followed by the loss of carbon monoxide[6].

-

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed above.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence.

-

¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables[2][3][4][5][7].

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Workflow Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound and a hypothetical experimental workflow for data acquisition.

Caption: Logical workflow for the synthesis, purification, and structural elucidation of a chemical compound.

References

- 1. 5-Ethoxy-1,3-dimethylindolin-2-one | C12H15NO2 | CID 10976612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

Whitepaper: A Guide to In Silico Target Prediction and Validation for Novel Small Molecules: A Case Study of 5-Ethoxy-1,3-dimethylindolin-2-one

This technical guide provides a comprehensive overview of the methodologies for identifying and validating the protein targets of novel small molecules, using the hypothetical compound 5-Ethoxy-1,3-dimethylindolin-2-one as an illustrative example. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to In Silico Target Prediction

The identification of molecular targets is a critical step in the discovery and development of new therapeutic agents. In silico target prediction, which utilizes computational methods, has become an indispensable tool in modern pharmacology. These approaches can significantly expedite the drug discovery process by narrowing down the number of potential protein targets for a given small molecule, thereby reducing the time and cost associated with experimental screening.

The primary methodologies for in silico target prediction can be broadly categorized into two main classes:

-

Ligand-based approaches: These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By comparing a novel compound to databases of known ligands, potential targets can be inferred.

-

Structure-based approaches: When the three-dimensional structure of a potential protein target is known, these methods can be employed to predict the binding of a small molecule to the protein. Molecular docking is a prominent example of this approach.

This guide will delve into these methodologies and provide a workflow for the in silico prediction and subsequent experimental validation of the targets of 5-Ethoxy-1,3-dimethylindolin-2-one.

Methodologies for In Silico Target Prediction

A variety of computational tools and databases are available for predicting the biological targets of small molecules. The selection of the most appropriate method often depends on the available information about the compound and its potential targets.

Ligand-Based Methods

When the structure of a potential target is unknown, ligand-based methods are particularly useful. These approaches leverage the information from databases of compounds with known biological activities.

-

Chemical Similarity Searching: This technique involves screening large chemical databases to identify molecules that are structurally similar to the query compound (5-Ethoxy-1,3-dimethylindolin-2-one). The underlying assumption is that structurally similar molecules are likely to bind to the same targets. Common databases for this purpose include PubChem, ChEMBL, and DrugBank.

-

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for a molecule to interact with a specific target. By identifying the pharmacophoric features of a novel compound, one can screen for proteins that are known to bind to ligands with similar pharmacophores.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. If a set of molecules with known activity towards a particular target is available, a QSAR model can be developed and used to predict the activity of a new compound.

Structure-Based Methods

When the 3D structure of a potential protein target is available, structure-based methods can provide detailed insights into the binding interactions between the protein and the small molecule.

-

Molecular Docking: This is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. Docking algorithms score the different binding poses based on factors such as intermolecular forces and conformational entropy. This method can be used to screen large libraries of compounds against a specific target or to predict the targets of a single compound by docking it against a panel of proteins.

The following diagram illustrates a general workflow for in silico target prediction:

Experimental Validation of Predicted Targets

Following the in silico prediction of potential targets, experimental validation is crucial to confirm the computational findings. A variety of biophysical and biochemical assays can be employed for this purpose.

Biophysical Assays

Biophysical assays directly measure the interaction between a small molecule and a protein.

-

Thermal Shift Assay (TSA): This method measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates a direct interaction.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand to a protein immobilized on a sensor surface in real-time. This method can provide quantitative data on binding affinity (KD), as well as association and dissociation kinetics.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with a binding event. It is considered the gold standard for determining the thermodynamic parameters of a protein-ligand interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Biochemical and Cellular Assays

These assays measure the functional consequences of the compound binding to its target.

-

Enzymatic Assays: If the predicted target is an enzyme, its activity can be measured in the presence of the compound. Inhibition or activation of the enzyme confirms the compound's effect on its function.

-

Cell-Based Assays: These assays are performed in a cellular context and can provide insights into the compound's effect on signaling pathways and cellular processes. For example, if the predicted target is a receptor, a cell-based assay can measure the downstream signaling events upon receptor activation or inhibition.

The following diagram illustrates the workflow for experimental validation:

Data Presentation

The quantitative data obtained from experimental validation should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical Biophysical Data for 5-Ethoxy-1,3-dimethylindolin-2-one

| Predicted Target | Method | Binding Affinity (KD) | ΔTm (°C) |

|---|---|---|---|

| Kinase A | SPR | 5.2 µM | 3.1 |

| Protease B | ITC | 12.8 µM | 1.5 |

| Receptor C | TSA | > 100 µM | 0.2 |

Table 2: Hypothetical Biochemical Data for 5-Ethoxy-1,3-dimethylindolin-2-one

| Validated Target | Assay Type | IC50 / EC50 |

|---|---|---|

| Kinase A | Kinase Activity Assay | 2.5 µM |

| Protease B | Protease Activity Assay | 25.1 µM |

Detailed Experimental Protocols

Protocol: Thermal Shift Assay (TSA)

-

Protein Preparation: Prepare the target protein at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

-

Compound Preparation: Prepare a stock solution of 5-Ethoxy-1,3-dimethylindolin-2-one in DMSO. Create a dilution series to achieve final assay concentrations ranging from 0.1 to 100 µM.

-

Assay Setup: In a 96-well PCR plate, mix the protein solution, the compound dilution, and a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins. Include appropriate controls (protein with DMSO, buffer only).

-

Data Acquisition: Place the plate in a real-time PCR instrument and apply a thermal gradient from 25 °C to 95 °C with a ramp rate of 1 °C/min. Monitor the fluorescence at each temperature increment.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm (ΔTm) in the presence of the compound is calculated.

Protocol: Surface Plasmon Resonance (SPR)

-

Sensor Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using amine coupling chemistry.

-

Compound Preparation: Prepare a series of dilutions of 5-Ethoxy-1,3-dimethylindolin-2-one in a running buffer (e.g., PBS with 0.05% Tween 20).

-

Binding Analysis: Inject the compound dilutions over the sensor chip surface at a constant flow rate. Monitor the change in the refractive index, which is proportional to the amount of bound compound.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Hypothetical Signaling Pathway

If "Kinase A" is a validated target, it may be part of a larger signaling cascade. The following diagram illustrates a hypothetical signaling pathway involving Kinase A.

Conclusion

The integration of in silico target prediction methods with experimental validation provides a powerful paradigm for modern drug discovery. This approach enables the rapid identification and confirmation of the molecular targets of novel compounds, such as 5-Ethoxy-1,3-dimethylindolin-2-one. By leveraging the methodologies outlined in this guide, researchers can accelerate the journey from a hit compound to a viable drug candidate. The iterative cycle of computational prediction and experimental feedback is key to efficiently navigating the complex landscape of drug-target interactions.

The Therapeutic Potential of Indolin-2-one Derivatives: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This in-depth technical guide provides a comprehensive literature review of indolin-2-one derivatives, focusing on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.

Synthesis of Indolin-2-one Derivatives

The synthesis of indolin-2-one derivatives often involves the condensation of an appropriate isatin (1H-indole-2,3-dione) with a compound containing an active methylene group. A general and widely used method is the Knoevenagel condensation.

General Synthesis of 3-Substituted Indolin-2-one Derivatives

A common synthetic route to 3-substituted indolin-2-one derivatives is the Knoevenagel condensation of an appropriate oxindole with an aldehyde.

Experimental Protocol: Synthesis of (E)-3-benzylideneindolin-2-one derivatives

-

Reaction Setup: Dissolve equimolar amounts (1 mmol) of the desired oxindole and aldehyde in ethanol (6 ml) in a sealed vessel.

-

Catalyst Addition: Add 2 to 3 drops of piperidine to the mixture.

-

Microwave Irradiation: Heat the sealed vessel to 110 °C for 30 minutes in a microwave synthesizer.

-

Isolation and Purification: After cooling the reaction mixture, the precipitated solid is filtered and washed with cold ethanol to yield the desired product. The E or Z isomeric ratio can be determined by spectroscopic methods.[1]

Anticancer Activity of Indolin-2-one Derivatives

A significant body of research has focused on the development of indolin-2-one derivatives as potent anticancer agents.[2][3] Many of these compounds exert their effects by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4]

Kinase Inhibition

Indolin-2-one derivatives have been identified as inhibitors of several key kinase families, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Aurora Kinases, and p21-activated kinase 4 (PAK4).

Several 3-substituted indolin-2-ones have demonstrated potent inhibitory activity against VEGFR and PDGFR, key mediators of angiogenesis.[5][6][7] Sunitinib, a well-known multi-kinase inhibitor featuring the indolin-2-one core, targets VEGFR and PDGFR, among others.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways like the Ras-MAPK and PI3K-Akt pathways, ultimately promoting endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.[8][9][10]

PDGFR Signaling Pathway

Similar to VEGFR, the binding of Platelet-Derived Growth Factor (PDGF) to its receptor (PDGFR) induces dimerization and autophosphorylation, activating downstream pathways such as the Ras-MAPK and PI3K-Akt pathways, which are involved in cell growth, differentiation, and migration.[8][11][12][13]

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[14][15] Their overexpression is common in various cancers, making them attractive therapeutic targets. Aurora B, a component of the chromosomal passenger complex, is crucial for proper chromosome segregation and cytokinesis.[14][16][17]

Aurora B Signaling Pathway

Aurora B kinase regulates microtubule-kinetochore attachments and the spindle assembly checkpoint. It phosphorylates various substrates to ensure the correct alignment of chromosomes at the metaphase plate and the faithful segregation of sister chromatids.[16][17][18]

p21-activated kinase 4 (PAK4), a member of the group II PAK family, is implicated in various aspects of tumorigenesis, including proliferation, survival, and metastasis.[19][20][21] Overexpression of PAK4 is observed in several cancers.

PAK4 Signaling Pathway

PAK4 is a downstream effector of small GTPases like Cdc42 and Rac. Upon activation, PAK4 can influence multiple signaling pathways, including the LIMK1/cofilin pathway, which regulates cytoskeletal dynamics, and the PI3K/Akt and Wnt/β-catenin pathways, which are involved in cell survival and proliferation.[4][19][20][22]

Cytotoxicity against Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of indolin-2-one derivatives against a wide range of human cancer cell lines. The MTT assay is a commonly used method to assess cell viability.

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[23]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[23]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[23]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[23]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[23] Cell viability is calculated as a percentage of the untreated control.

Table 1: Anticancer Activity of Selected Indolin-2-one Derivatives

| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| 5h | Cytotoxicity | HT-29 (Colon) | 0.016 | [24] |

| 5h | Cytotoxicity | H460 (Lung) | 0.0037 | [24] |

| Sunitinib | Multi-kinase inhibitor | Various | Varies | [3] |

| GW5074 | c-Raf inhibitor | Neuronal cells | Neuroprotective | [25] |

Anti-inflammatory Activity

Indolin-2-one derivatives have also been investigated for their anti-inflammatory properties.[26] Some compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[27][28]

The anti-inflammatory effects of certain 3-substituted-indolin-2-one derivatives are mediated through the inhibition of lipopolysaccharide (LPS)-induced signaling pathways, including the Akt, MAPK, and NF-κB pathways.[27][28] For instance, 3-(3-hydroxyphenyl)-indolin-2-one has demonstrated significant anti-inflammatory activity by suppressing these pathways.[27][28]

Antimicrobial Activity

The indolin-2-one scaffold has been utilized in the development of novel antimicrobial agents.[26][29] Derivatives incorporating moieties like thiazole have shown promising activity against both Gram-positive and Gram-negative bacteria.[30] Some of these compounds have been found to inhibit dihydrofolate reductase (DHFR), an essential enzyme in microbial folate metabolism.[30]

Table 2: Antimicrobial Activity of Selected Indolin-2-one Derivatives

| Compound | Target/Mechanism | Organism | MIC (µg/mL) | Reference |

| Compound XI | Not specified | Gram-positive & Gram-negative bacteria | 0.0625 - 4 | [29] |

| Thiazolo-indoline derivatives | DHFR inhibition | Various bacteria | Varies | [30] |

| Compound IIk | Not specified | S. aureus, E. coli | 12.5 | [26] |

Neuroprotective Effects

Recent studies have highlighted the potential of indolin-2-one derivatives as neuroprotective agents.[2][25] Some compounds have shown the ability to protect neurons from cell death in various in vitro and in vivo models of neurodegeneration.[2][25] The c-Raf inhibitor, GW5074, which contains an indolin-2-one core, has been reported to be neuroprotective.[25] Furthermore, azaindolin-2-one derivatives have been identified as dual inhibitors of GSK3β and tau aggregation, both of which are implicated in the pathology of Alzheimer's disease and other tauopathies.[31]

Conclusion

The indolin-2-one scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through substitution make it a privileged structure in medicinal chemistry. The extensive research into indolin-2-one derivatives has led to the discovery of potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The understanding of their mechanisms of action, particularly as kinase inhibitors, has paved the way for the development of targeted therapies. Future research in this area is likely to focus on the optimization of existing lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles, as well as the exploration of novel biological targets for this versatile class of compounds.

References

- 1. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medium.com [medium.com]

- 11. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 21. PAK4–6 in cancer and neuronal development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. atcc.org [atcc.org]

- 24. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. SYNTHESIS AND ANTI-INFLAMMATORYANTIMICROBIAL ACTIVITY OF INDOLIN-2-ONE DERIVATIVES | International Journal of Pharma Professional’s Research [ijppronline.com]

- 27. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Ethoxy-1,3-dimethylindolin-2-one: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and historical context of 5-Ethoxy-1,3-dimethylindolin-2-one. While not a widely studied compound in its own right, it holds significance as a key intermediate in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

5-Ethoxy-1,3-dimethylindolin-2-one, with the CAS number 131057-63-1, is an indole derivative. The presence of the indole moiety suggests potential for biological activity, and its specific substitutions contribute to its chemical characteristics.[1] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | PubChem |

| CAS Number | 131057-63-1 | PubChem[2] |

| Chemical Formula | C12H15NO2 | PubChem[2] |

| Molecular Weight | 205.25 g/mol | PubChem[2] |

| Appearance | Yellow to brown powder | Capot Chemical[3] |

| Purity | ≥98% | Capot Chemical[3] |

| Boiling Point | 381.4±42.0 °C (Predicted) | Capot Chemical[3] |

| Application | Intermediate in organic synthesis | Capot Chemical[3] |

Discovery and History: A Synthetic Intermediate

The discovery and history of 5-Ethoxy-1,3-dimethylindolin-2-one are intrinsically linked to its role as a chemical intermediate in the synthesis of other compounds. Notably, it is a documented precursor in the synthesis of eserethole, which is then converted to eseroline.[4] Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine and acts as an opioid agonist.[4]

The synthetic pathway to eseroline, involving 5-Ethoxy-1,3-dimethylindolin-2-one, highlights the compound's utility in building more complex molecular architectures. Its own biological activities have not been extensively investigated, with its primary significance lying in its synthetic applicability.

Experimental Protocols: Synthesis of 5-Ethoxy-1,3-dimethylindolin-2-one

The following experimental protocol details the synthesis of 5-Ethoxy-1,3-dimethylindolin-2-one as a step in the overall synthesis of eseroline.[4]

Step 1: Synthesis of N-methylphenetidine from Phenacetin

-

Reactants: Phenacetin (1), dimethyl sulfate.

-

Procedure: Phenacetin is alkylated with dimethyl sulfate to yield N-methylphenetidine (2).

Step 2: Synthesis of 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide

-

Reactants: N-methylphenetidine (2), 2-bromopropanoyl bromide.

-

Procedure: The N-methylphenetidine is treated with 2-bromopropanoyl bromide to produce 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide (3).

Step 3: Synthesis of 1,3-dimethyl-5-hydroxyoxindole

-

Reactants: 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide (3), aluminium trichloride.

-

Procedure: The product from the previous step is treated with aluminium trichloride, resulting in the formation of 1,3-dimethyl-5-hydroxyoxindole (4).

Step 4: Synthesis of 5-Ethoxy-1,3-dimethylindolin-2-one

-

Reactants: 1,3-dimethyl-5-hydroxyoxindole (4), diethyl sulfate.

-

Procedure: The hydroxyoxindole is alkylated with diethyl sulfate to yield the final product, 5-ethoxy-1,3-dimethylindolin-2-one (5).

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthesis of 5-Ethoxy-1,3-dimethylindolin-2-one and its subsequent conversion.

Caption: Synthetic pathway to 5-Ethoxy-1,3-dimethylindolin-2-one.

Caption: Conversion of 5-Ethoxy-1,3-dimethylindolin-2-one to Eseroline.

References

- 1. CAS 131057-63-1: 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indo… [cymitquimica.com]

- 2. 5-Ethoxy-1,3-dimethylindolin-2-one | C12H15NO2 | CID 10976612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 131057-63-1 | 5-Ethoxy-1,3-dimethyl-2-indolinone - Capot Chemical [capotchem.com]

- 4. Eseroline - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 5-Ethoxy-1,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-1,3-dimethylindolin-2-one is a small molecule belonging to the substituted indolin-2-one class of compounds. While specific experimental data for this particular molecule is not extensively available in public literature, the indolin-2-one scaffold is a well-established pharmacophore in drug discovery, notably as a core structure for various kinase inhibitors. This document provides a generalized experimental protocol for the synthesis and potential biological evaluation of 5-Ethoxy-1,3-dimethylindolin-2-one, based on established methodologies for analogous compounds. The protocols and data presented herein are intended to serve as a foundational guide for researchers interested in exploring the therapeutic potential of this and related molecules.

Chemical Properties

A summary of the key chemical properties for 5-Ethoxy-1,3-dimethylindolin-2-one is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | PubChem |

| Molecular Weight | 205.25 g/mol | PubChem |

| CAS Number | 131057-63-1 | PubChem |

| IUPAC Name | 5-ethoxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | PubChem |

| Appearance | Solid (predicted) | CymitQuimica[1] |

| Purity | Typically >95% for commercially available samples | CymitQuimica[1] |

Experimental Protocols

I. Hypothetical Synthesis of 5-Ethoxy-1,3-dimethylindolin-2-one

The following is a plausible multi-step synthetic route for 5-Ethoxy-1,3-dimethylindolin-2-one, based on common organic chemistry reactions for the synthesis of related indolin-2-one derivatives.

Step 1: Synthesis of 5-Ethoxyindolin-2-one

A plausible starting point for the synthesis is the commercially available 5-ethoxyoxindole.

Materials:

-

5-hydroxyoxindole

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-hydroxyoxindole (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-ethoxyindolin-2-one.

Step 2: N-Methylation of 5-Ethoxyindolin-2-one

Materials:

-

5-Ethoxyindolin-2-one

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C, add a solution of 5-ethoxyindolin-2-one (1 equivalent) in anhydrous THF dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the dropwise addition of saturated ammonium chloride solution at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-ethoxy-1-methylindolin-2-one.

Step 3: C3-Methylation of 5-Ethoxy-1-methylindolin-2-one

Materials:

-

5-Ethoxy-1-methylindolin-2-one

-

Lithium diisopropylamide (LDA) solution

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-ethoxy-1-methylindolin-2-one (1 equivalent) in anhydrous THF at -78°C, add LDA solution (1.1 equivalents) dropwise.

-

Stir the mixture at -78°C for 1 hour.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Stir at -78°C for 2 hours and then allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-Ethoxy-1,3-dimethylindolin-2-one.

II. General Protocol for In Vitro Kinase Inhibition Assay

Given that many indolin-2-one derivatives are known to be tyrosine kinase inhibitors, a representative protocol to assess the inhibitory activity of 5-Ethoxy-1,3-dimethylindolin-2-one against a panel of kinases is provided.

Materials:

-

Recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-Kit)

-

ATP

-

Kinase-specific substrate peptide

-

Kinase assay buffer

-

5-Ethoxy-1,3-dimethylindolin-2-one (dissolved in DMSO)

-

Staurosporine (positive control)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of 5-Ethoxy-1,3-dimethylindolin-2-one in DMSO.

-

In a 384-well plate, add the test compound at various concentrations. Include wells with DMSO only (negative control) and staurosporine (positive control).

-

Add the kinase and substrate peptide solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Potential Signaling Pathway Involvement

Substituted indolin-2-ones are well-documented inhibitors of receptor tyrosine kinases (RTKs), which are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Therefore, it is plausible that 5-Ethoxy-1,3-dimethylindolin-2-one could modulate similar pathways.

Caption: Potential mechanism of action for 5-Ethoxy-1,3-dimethylindolin-2-one.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel indolin-2-one derivatives.

Caption: General workflow for synthesis and evaluation.

Data Presentation

Due to the lack of specific experimental data for 5-Ethoxy-1,3-dimethylindolin-2-one in the searched literature, the following table presents hypothetical IC₅₀ values against a panel of relevant kinases to illustrate how such data would be presented.

| Kinase Target | Hypothetical IC₅₀ (nM) for 5-Ethoxy-1,3-dimethylindolin-2-one |

| VEGFR2 | 150 |

| PDGFRβ | 250 |

| c-Kit | 400 |

| EGFR | >10,000 |

| FGFR1 | 800 |

Note: These values are for illustrative purposes only and are not based on actual experimental results for this specific compound.

Conclusion

While direct experimental protocols and biological activity data for 5-Ethoxy-1,3-dimethylindolin-2-one are scarce in the current literature, its structural similarity to a well-established class of kinase inhibitors suggests its potential as a bioactive molecule. The generalized protocols and conceptual frameworks provided in this document offer a starting point for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and other novel indolin-2-one derivatives. Further experimental investigation is warranted to elucidate the specific biological profile of 5-Ethoxy-1,3-dimethylindolin-2-one.

References

Application Notes and Protocols for the Quantification of 5-Ethoxy-1,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

5-Ethoxy-1,3-dimethylindolin-2-one is a synthetic organic compound with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This note describes two robust analytical methods for the determination of 5-Ethoxy-1,3-dimethylindolin-2-one: an HPLC-UV method suitable for routine analysis and quality control, and a highly sensitive and selective LC-MS/MS method for bioanalytical applications, such as quantification in biological matrices.

Method Selection

-

HPLC-UV: This method is recommended for the analysis of relatively high concentrations of the analyte, such as in bulk drug substance or formulated products. It is a cost-effective and widely available technique.

-

LC-MS/MS: For the quantification of low concentrations of 5-Ethoxy-1,3-dimethylindolin-2-one in complex matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Chemical Properties of 5-Ethoxy-1,3-dimethylindolin-2-one

| Property | Value | Reference |

| Molecular Formula | C12H15NO2 | [1][2] |

| Molar Mass | 205.25 g/mol | [1][2] |

| CAS Number | 131057-63-1 | [1][2] |

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Principle